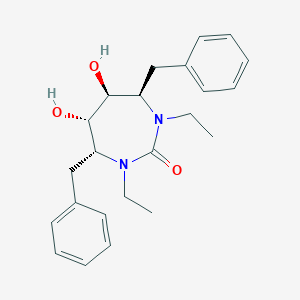
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. It was first synthesized by Hoffmann-La Roche in 1983 and has since been studied extensively for its potential therapeutic applications in various diseases.
作用机制
Ro 20-1724 selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downstream modulation of various cellular pathways.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. It also has bronchodilatory effects by relaxing the smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD. Additionally, Ro 20-1724 has been shown to have immunomodulatory effects by regulating the function of immune cells, such as T cells and dendritic cells.
实验室实验的优点和局限性
Ro 20-1724 is a useful tool compound for studying the role of PDE4 in various cellular processes. Its selectivity for PDE4 over other PDE isoforms and its ability to cross the blood-brain barrier make it a valuable compound for studying the central nervous system. However, its low solubility in water and the need for DMSO as a solvent can limit its use in certain assays.
未来方向
There are several potential future directions for the study of Ro 20-1724 and PDE4 inhibitors in general. One area of interest is the development of more selective PDE4 inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of PDE4 inhibitors in combination with other therapies, such as corticosteroids, for the treatment of inflammatory diseases. Finally, the role of PDE4 inhibitors in the regulation of immune cell function and the potential for their use in cancer immunotherapy is an area of active research.
合成方法
Ro 20-1724 can be synthesized through a multistep process starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a diazepine ring and the introduction of the diethylhexyl and phenylmethyl groups. The final product is obtained after purification using column chromatography.
科学研究应用
Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects.
属性
CAS 编号 |
153181-43-2 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C23H30N2O3/c1-3-24-19(15-17-11-7-5-8-12-17)21(26)22(27)20(25(4-2)23(24)28)16-18-13-9-6-10-14-18/h5-14,19-22,26-27H,3-4,15-16H2,1-2H3/t19-,20-,21+,22+/m1/s1 |
InChI 键 |
ITHMKJIOEXGHDG-CZYKHXBRSA-N |
手性 SMILES |
CCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
规范 SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
其他 CAS 编号 |
153181-43-2 |
同义词 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-on e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
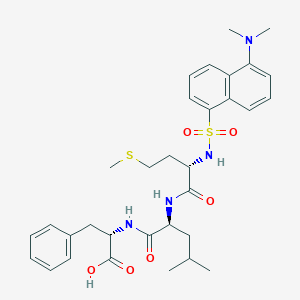
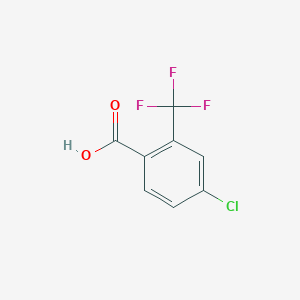
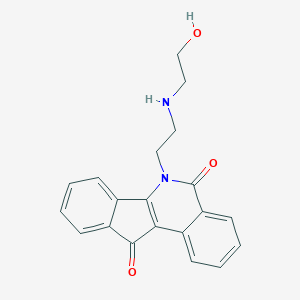
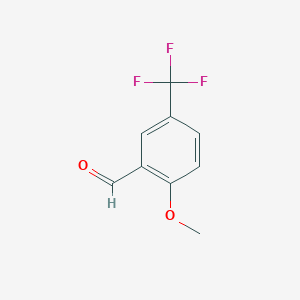
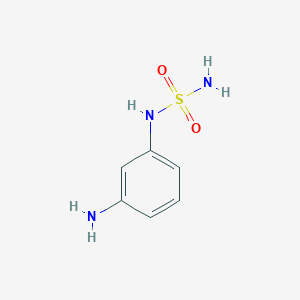
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
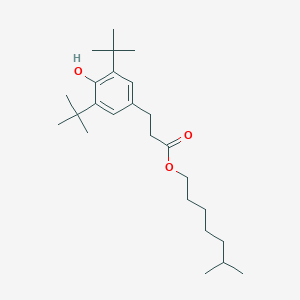
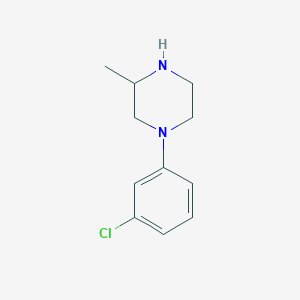
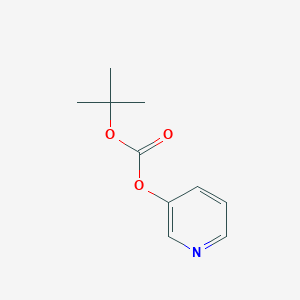
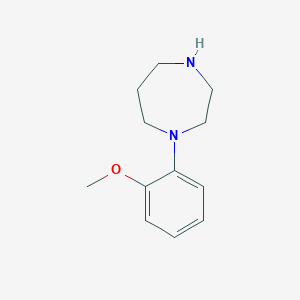
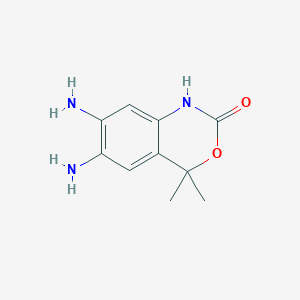
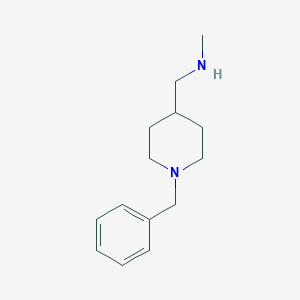
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)